molecular formula C13H8ClNO2 B14500316 3-[(5-Chlorofuran-2-yl)methylidene]-1,3-dihydro-2H-indol-2-one CAS No. 64259-02-5

3-[(5-Chlorofuran-2-yl)methylidene]-1,3-dihydro-2H-indol-2-one

Cat. No.: B14500316
CAS No.: 64259-02-5
M. Wt: 245.66 g/mol
InChI Key: XCSCPAMQFQEMLQ-UHFFFAOYSA-N
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Description

3-[(5-Chlorofuran-2-yl)methylidene]-1,3-dihydro-2H-indol-2-one is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant in the field of organic chemistry due to their presence in various natural products and pharmaceuticals. This compound is characterized by the presence of a chlorinated furan ring attached to an indole moiety, making it a unique structure with potential biological and chemical applications .

Preparation Methods

The synthesis of 3-[(5-Chlorofuran-2-yl)methylidene]-1,3-dihydro-2H-indol-2-one typically involves the reaction of 5-chlorofurfural with indole-2-one under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-[(5-Chlorofuran-2-yl)methylidene]-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

Scientific Research Applications

3-[(5-Chlorofuran-2-yl)methylidene]-1,3-dihydro-2H-indol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(5-Chlorofuran-2-yl)methylidene]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exhibiting anti-inflammatory properties .

Comparison with Similar Compounds

3-[(5-Chlorofuran-2-yl)methylidene]-1,3-dihydro-2H-indol-2-one can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its chlorinated furan ring, which imparts distinct chemical and biological properties compared to other indole derivatives.

Properties

CAS No.

64259-02-5

Molecular Formula

C13H8ClNO2

Molecular Weight

245.66 g/mol

IUPAC Name

3-[(5-chlorofuran-2-yl)methylidene]-1H-indol-2-one

InChI

InChI=1S/C13H8ClNO2/c14-12-6-5-8(17-12)7-10-9-3-1-2-4-11(9)15-13(10)16/h1-7H,(H,15,16)

InChI Key

XCSCPAMQFQEMLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=CC=C(O3)Cl)C(=O)N2

Origin of Product

United States

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